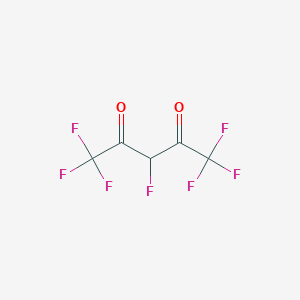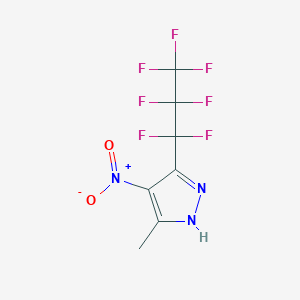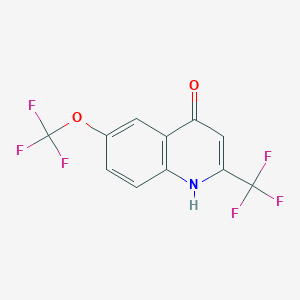![molecular formula C9H9F3O B1350652 (1R)-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 76155-79-8](/img/structure/B1350652.png)
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Vue d'ensemble
Description
“(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” is an important pharmaceutical intermediate . It is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
Synthesis Analysis
The synthesis of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” can be achieved through the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This process is performed by recombinant Escherichia coli cells with excellent enantioselectivity . To overcome the conversion limitation due to the poor solubility of the non-natural substrate, a polar organic solvent-aqueous medium was established to improve the efficacy . Isopropanol was selected as the most suitable cosolvent candidate . Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 hours .
Molecular Structure Analysis
The molecular formula of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” is C9H9F3O .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” is the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is catalyzed by recombinant Escherichia coli cells .
Applications De Recherche Scientifique
Biocatalytic Synthesis
- Optically Pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol Production : A bioprocess was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to produce (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity. Recombinant Escherichia coli cells were employed, and the process was optimized using isopropanol as a cosolvent, significantly improving yield and reaction efficiency (Chen et al., 2019).
- Novel Biocatalysts for Efficient Synthesis : Studies have identified various microbial strains capable of catalyzing the reduction of trifluoromethylated acetophenones to (R)-1-[4-(trifluoromethyl)phenyl]ethanol. For instance, Leifsonia xyli and Trichoderma asperellum strains have been explored for their biocatalytic potential, highlighting the scalability and efficiency of these biological methods (Wang et al., 2011), (Li et al., 2013).
Enantioselective Synthesis and Kinetic Resolution
- Enzyme-Catalyzed Synthesis : Enzymatic methods have been developed for the enantioselective synthesis or kinetic resolution of (R)-1-[4-(trifluoromethyl)phenyl]ethanol. These methods employ various enzymes and catalytic systems to achieve high enantiomeric excess and yields, proving crucial for pharmaceutical synthesis (Vankawala et al., 2007).
Novel Reaction Mediums for Enhanced Production
- Deep Eutectic Solvent (DES) Systems : Research has explored the use of DES and cyclodextrin-containing systems to improve the biotransformation process for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol production. These novel mediums enhance the solubility of substrates and reduce inhibitory effects, leading to higher yields and productivities (Xiong et al., 2021).
Applications in Neuroprotective Compound Synthesis
- Building Block for Neuroprotective Compounds : (R)-1-[3-(Trifluoromethyl)phenyl]ethanol serves as an important chiral building block in the synthesis of neuroprotective compounds, demonstrating the critical role of this chiral alcohol in medicinal chemistry (Zhuang et al., 2021).
Mécanisme D'action
The mechanism of action for the synthesis of “(1R)-1-[4-(trifluoromethyl)phenyl]ethanol” involves the use of recombinant E. coli cells as a biocatalyst . The process involves the use of a hydrophilic organic solvent as a cosolvent to improve the asymmetric reduction of 4-(trifluoromethyl)acetophenone .
Propriétés
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381248 | |
| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
CAS RN |
76155-79-8 | |
| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Q & A
Q1: What makes (R)-1-[4-(Trifluoromethyl)phenyl]ethanol significant in pharmaceutical synthesis?
A1: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol serves as a crucial building block in the multi-step synthesis of complex molecules. Its significance lies in its chirality, meaning it exists in two forms that are mirror images of each other (like our hands). Often, only one of these forms, known as enantiomers, exhibits the desired biological activity. In the case of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, its specific (R)-enantiomer is critical for the activity of a chemokine CCR5 antagonist, a type of drug with potential applications in various diseases. []
Q2: What are the advantages of using biocatalysis for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?
A2: Traditional chemical synthesis methods often struggle to selectively produce a single enantiomer, resulting in a mixture that requires further separation steps. Biocatalytic approaches, utilizing enzymes, offer a more environmentally friendly and efficient alternative. [] For instance, researchers successfully employed recombinant Escherichia coli cells to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol with remarkable enantioselectivity (>99.9% ee) from 4-(trifluoromethyl)acetophenone. [] This biocatalytic process yielded a high yield (99.1%) within a short timeframe (3 hours) using an optimized isopropanol-aqueous system to overcome substrate solubility limitations. [] This highlights the potential of biocatalysis for the sustainable and efficient production of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and similar chiral compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


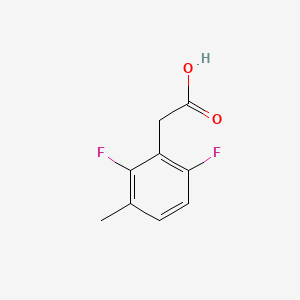



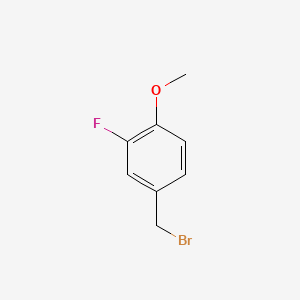
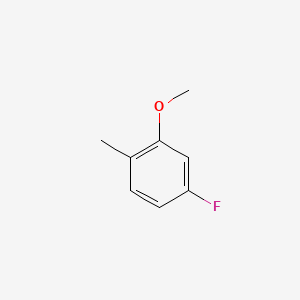

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)

